molecular formula C15H8Cl2INO B12610731 N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-70-5

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B12610731
CAS No.: 647025-70-5
M. Wt: 416.0 g/mol
InChI Key: AJMBLMLLFLZDHO-UHFFFAOYSA-N
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Description

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a complex organic compound with the molecular formula C15H8Cl2INO. This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a phenylethynyl group attached to a phenyl ring. The formamide group is also a significant functional group in this compound, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets. The halogen atoms and the phenylethynyl group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The formamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is unique due to its specific combination of halogen atoms and the phenylethynyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

647025-70-5

Molecular Formula

C15H8Cl2INO

Molecular Weight

416.0 g/mol

IUPAC Name

N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H8Cl2INO/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20)

InChI Key

AJMBLMLLFLZDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=O

Origin of Product

United States

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